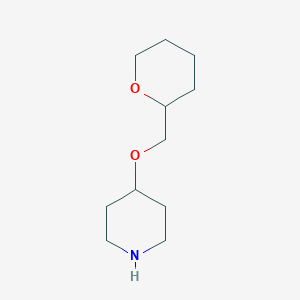

4-(Oxan-2-ylmethoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-2-ylmethoxy)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHARXZQFMJHMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933716-34-8 | |

| Record name | 4-(oxan-2-ylmethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxan 2 Ylmethoxy Piperidine and Its Precursors

Classical Approaches for Piperidine (B6355638) Functionalization

Traditional methods for the synthesis of piperidine derivatives have long relied on robust and well-established chemical transformations. These approaches, while sometimes lacking the finesse of modern techniques, form the foundational knowledge for the construction of the piperidine core and its subsequent functionalization.

Alkylation and Acylation Strategies

Alkylation and acylation reactions represent fundamental strategies for the derivatization of the piperidine ring, particularly at the nitrogen atom or at a suitably positioned oxygen nucleophile. In the context of synthesizing 4-(Oxan-2-ylmethoxy)piperidine, a key step involves the formation of the ether linkage between the 4-hydroxy-piperidine precursor and a reactive derivative of 2-(hydroxymethyl)oxane.

A common approach involves the nucleophilic substitution of a leaving group on the oxane moiety by the hydroxyl group of 4-hydroxypiperidine (B117109). For instance, the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an appropriate alkyl halide under basic conditions, such as in the presence of potassium carbonate, can furnish the desired ether. Similarly, Mitsunobu reaction conditions, employing reagents like triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD), provide a reliable method for this etherification.

Reductive amination can also be employed to introduce substituents onto the piperidine nitrogen. This involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent. While this method is more commonly used for N-alkylation, it highlights the versatility of classical reactions in modifying the piperidine structure.

The following table summarizes typical classical reactions for piperidine functionalization:

| Reaction Type | Reagents and Conditions | Application |

| Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Formation of C-O or C-N bonds |

| Acylation | Acyl chloride or anhydride, Base | N-acylation of piperidine |

| Mitsunobu Reaction | PPh3, DIAD, Alcohol, Nucleophile | Inversion of stereochemistry at a chiral center during etherification |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3, NaCNBH3) | N-alkylation of piperidines |

Reductive Amination Pathways for Ring Formation

Reductive amination is a powerful and versatile method for the construction of the piperidine ring itself. This strategy typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group, or two carbonyl groups that can react with an amine source. The intramolecular version of this reaction is particularly useful for synthesizing polyhydroxylated piperidines from carbohydrate-derived starting materials.

The process is a two-step sequence: the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. A significant advancement in this area is the double reductive amination (DRA) of dicarbonyl compounds, which offers a direct route to the piperidine skeleton. This method's versatility is enhanced by the wide availability of various amines that can serve as the nitrogen source.

For example, the synthesis of polyhydroxypiperidines often starts from sugar-derived dialdehydes, ketoaldehydes, or diketones. The stereochemistry of the final piperidine ring is often controlled by the stereocenters present in the carbohydrate precursor.

Advanced Synthetic Transformations Leading to this compound

Modern synthetic chemistry offers a range of sophisticated techniques that provide greater control over stereochemistry and efficiency in the synthesis of complex molecules like this compound.

Stereoselective and Diastereoselective Synthesis

The synthesis of piperidine derivatives with specific stereochemical configurations is a critical aspect of medicinal chemistry. Several advanced methods have been developed to achieve high levels of stereocontrol.

One notable strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, N-galactosylation of 2-pyridone can be used to induce stereoselectivity in subsequent nucleophilic additions. Another approach is the use of η4-dienetricarbonyliron complexes as powerful chiral auxiliaries in double reductive amination cascades, leading to the formation of a single diastereoisomeric product.

Diastereoselective synthesis of substituted piperidines can also be achieved through various cyclization strategies. The aza-Prins cyclization, for example, can be used to generate 2,4,6-trisubstituted piperidines with stereoselective control. Furthermore, methods have been developed where the reaction selectivity can be controlled simply by changing the order of the reaction sequence, providing access to different diastereomers of 2,4-disubstituted piperidines. The development of one-pot syntheses of piperidin-4-ols via sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has also been reported to exhibit excellent diastereoselectivity.

The following table highlights some advanced stereoselective synthetic methods:

| Method | Key Features | Outcome |

| Chiral Auxiliary-Directed Synthesis | Use of removable chiral groups (e.g., N-galactosyl, dienetricarbonyliron complex) | High diastereoselectivity in the formation of substituted piperidines. |

| Aza-Prins Cyclization | Cyclization of an N-acyl aminal | Stereoselective formation of trisubstituted piperidines. |

| Gold-Catalyzed Cyclization/Rearrangement | Sequential one-pot reaction | Highly diastereoselective synthesis of piperidin-4-ols. |

| Three-Component Vinylogous Mannich-Type Reaction | Inspired by biosynthesis, uses a functionalized dienolate | Assembles multi-substituted chiral piperidines stereoselectively. |

Catalytic Protocols in C-O and C-N Bond Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of key chemical bonds.

For C-O bond formation, gold-catalyzed intramolecular addition of oxygen nucleophiles to C-C multiple bonds has emerged as an effective tool for synthesizing oxygen heterocycles. While often applied to ring formation, the principles can be extended to intermolecular etherification.

In the realm of C-N bond formation, copper-catalyzed reactions have proven effective. For instance, a copper-catalyzed Csp3–H amination reaction, initiated by visible light, allows for the selective formation of piperidines. This method overrides the more common preference for pyrrolidine (B122466) formation in similar reactions. Cobalt-catalyzed radical cyclization of linear aldehydes also provides a route to substituted piperidines. Furthermore, copper-catalyzed C-N bond formation using amines and halobenzoic acids has been developed, showcasing the versatility of copper catalysis in this context.

In recent years, organocatalysis and biocatalysis have gained prominence as powerful and sustainable alternatives to traditional metal-based catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has been successfully applied to the asymmetric synthesis of piperidine derivatives. For example, proline-catalyzed Mannich reactions can be used to generate chiral piperidine alkaloids. Organocatalytic cascade reactions have also been developed for the asymmetric synthesis of complex spiro-oxindole piperidine derivatives.

Biocatalysis, which utilizes enzymes as catalysts, offers high selectivity and mild reaction conditions. A hybrid bio-organocatalytic cascade, employing a transaminase and an organocatalyst like proline, has been reported for the synthesis of 2-substituted piperidines. This approach mimics biosynthetic pathways. Furthermore, the combination of biocatalytic C-H oxidation and radical cross-coupling presents a modular and enantioselective strategy for constructing complex piperidine frameworks. This chemoenzymatic approach allows for the synthesis of stereo-defined piperidines through the asymmetric dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade.

Transition Metal-Mediated Couplings

The synthesis of ether linkages, such as the one present in this compound, has been significantly advanced through the use of transition metal-mediated coupling reactions. These methods offer milder conditions and broader substrate scope compared to classical approaches like the Williamson ether synthesis. Palladium and copper catalysts are at the forefront of these transformations, particularly in the formation of carbon-oxygen (C-O) bonds.

One of the most powerful methods for this purpose is the Buchwald-Hartwig C-O coupling reaction. researchgate.netorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an alcohol with an aryl or vinyl halide/triflate. In the context of this compound synthesis, this could involve the reaction of 4-hydroxypiperidine (often with the nitrogen atom protected) with a reactive derivative of 2-(hydroxymethyl)oxane, such as 2-(bromomethyl)oxane. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by coordination of the alkoxide, and subsequent reductive elimination to form the desired ether and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. acs.org

Copper-catalyzed methods, often referred to as Chan-Lam or Ullmann-type couplings, represent another important strategy. thieme-connect.com These reactions can couple alcohols with boronic acids or their derivatives under relatively mild conditions. For the synthesis of the target compound, this could entail the reaction of 4-hydroxypiperidine with an appropriate oxane-derived boronic acid. Copper-promoted couplings are often advantageous due to the lower cost of copper compared to palladium and can be performed under aerobic conditions. thieme-connect.com

The development of specialized palladium precatalysts and ligands has further expanded the scope of these reactions, allowing for the hydroxylation and alkoxylation of a wide range of (hetero)aryl halides. nih.govrsc.orgmit.edu These advancements provide a robust toolbox for the construction of complex molecules containing the 4-alkoxypiperidine scaffold.

Below is a representative table illustrating the types of catalysts and ligands commonly employed in such cross-coupling reactions.

| Catalyst/Precatalyst | Ligand | Coupling Partners | Reaction Type | Reference |

| Pd(OAc)₂ | Biarylphosphine Ligands (e.g., SPhos, XPhos) | Alcohol + Aryl/Vinyl Halide | Buchwald-Hartwig C-O Coupling | researchgate.netacs.org |

| Cu(OAc)₂ | Pyridine (B92270), DMAP | Alcohol + Arylboronic Acid | Chan-Lam C-O Coupling | thieme-connect.com |

| Pd₂(dba)₃ | BrettPhos | Alcohol + Aryl Halide | Palladium-Catalyzed Alkoxylation | mit.edu |

| FeBr₂ | None | 2-Aminobenzyl alcohol + Benzylamine | Aerobic Oxidative Coupling | frontiersin.org |

Flow Chemistry and Continuous Synthesis Development

The transition from batch to continuous manufacturing, facilitated by flow chemistry, is a significant development in modern chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of piperidine derivatives, including this compound, is well-suited for this technology. nih.govnih.govacs.org

Flow chemistry involves pumping reagents through a network of tubes and reactors where the reaction occurs. The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. nih.gov This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions.

For the synthesis of this compound, a multi-step synthesis could be designed as a continuous flow process. acs.org For instance, the formation of a key intermediate, such as an activated 2-(hydroxymethyl)oxane derivative, could be performed in one reactor module, and the subsequent coupling with 4-hydroxypiperidine could occur in a second module. In-line purification steps can also be integrated into the flow system, leading to a streamlined process from starting materials to the final product.

Electrochemical methods integrated into flow reactors have also been shown to be effective for the synthesis of piperidine and pyrrolidine derivatives. nih.govbeilstein-journals.org This approach can eliminate the need for chemical oxidants or reducing agents, contributing to a greener synthetic process. A study on the electroreductive cyclization in a flow microreactor demonstrated significantly higher yields compared to conventional batch reactions. nih.govbeilstein-journals.org

The table below summarizes the advantages of using flow chemistry for the synthesis of heterocyclic compounds like piperidines.

| Feature | Advantage in Flow Chemistry | Reference |

| Heat Transfer | Superior heat exchange allows for better control of exothermic reactions and rapid temperature adjustments. | nih.gov |

| Mixing | Efficient and rapid mixing of reagents leads to improved reaction kinetics and product distribution. | acs.org |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and unstable intermediates. | nih.govacs.org |

| Scalability | Production can be scaled up by running the system for longer periods (numbering-up) rather than increasing reactor size (scaling-up). | nih.govacs.org |

| Automation | Continuous processes are more amenable to automation, leading to improved reproducibility and reduced labor costs. | acs.org |

Optimization of Reaction Conditions for Enhanced Efficiency

Solvent Effects and Green Chemistry Considerations

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the environmental impact of the process. Green chemistry principles encourage the use of environmentally benign solvents or, ideally, solvent-free conditions. ajchem-a.comepitomejournals.com

In classical etherification reactions like the Williamson ether synthesis, the solvent plays a key role. masterorganicchemistry.com Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often effective as they can solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion. researchgate.net However, these solvents can be difficult to remove and have associated environmental and health concerns. The use of greener alternatives is therefore highly desirable. Water has been explored as a solvent for the synthesis of some piperidine derivatives, taking advantage of its non-toxicity, non-flammability, and low cost. mdpi.com Ionic liquids have also been investigated as recyclable solvent systems for various organic transformations. organic-chemistry.org

The development of green chemistry approaches for piperidine synthesis often focuses on minimizing waste and avoiding hazardous reagents. nih.govresearchgate.net This can involve using catalytic methods that operate in greener solvents or developing one-pot procedures that reduce the number of workup and purification steps. For example, the hydrogenation of pyridines to piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst. mdpi.com

The following table presents a selection of solvents and their general characteristics in the context of green chemistry for piperidine ether synthesis.

| Solvent | Classification | Green Chemistry Considerations | Potential Role in Synthesis | Reference |

| Water | Green | Non-toxic, abundant, non-flammable. Can be challenging for poorly soluble organic reagents. | Solvent for hydrogenation or phase-transfer catalysis. | ajchem-a.commdpi.com |

| Ethanol | Green | Bio-renewable, low toxicity. | Can act as both solvent and reactant in some cases. | masterorganicchemistry.com |

| Tetrahydrofuran (THF) | Usable | Common solvent for organometallic reactions. Can form peroxides. | Solvent for Grignard reactions or Buchwald-Hartwig couplings. | researchgate.netmasterorganicchemistry.com |

| Dimethyl Sulfoxide (DMSO) | Usable with caution | High boiling point, effective for SN2 reactions. Difficult to remove. | Solvent for Williamson ether synthesis. | researchgate.net |

| Ionic Liquids | Designable | Low volatility, potential for recyclability. Toxicity and biodegradability can vary. | Recyclable reaction medium. | organic-chemistry.org |

Temperature, Pressure, and Stoichiometric Control

The optimization of reaction parameters such as temperature, pressure, and stoichiometry is fundamental to achieving high efficiency in the synthesis of this compound. These factors are interdependent and must be carefully controlled to maximize yield and minimize the formation of byproducts.

Temperature: The reaction temperature directly affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as elimination in the case of Williamson ether synthesis, or decomposition of reactants and products. wikipedia.org For transition metal-catalyzed couplings, the optimal temperature is often a balance between achieving a reasonable reaction rate and maintaining the stability and activity of the catalyst.

Pressure: While many syntheses are conducted at atmospheric pressure, in some cases, applying pressure can be beneficial. For example, in reactions involving gaseous reagents like hydrogen (e.g., hydrogenation of a pyridine precursor), pressure is a key parameter to control the concentration of the gas in the liquid phase.

Stoichiometry: The molar ratio of the reactants is another critical factor. Using a stoichiometric excess of one reagent can drive the reaction to completion but can also lead to purification challenges and increased cost. In catalytic reactions, the loading of the catalyst is a key stoichiometric consideration. Optimizing the catalyst loading is essential to ensure a high reaction rate while minimizing cost and potential contamination of the product with the metal. The use of a base is common in many of the potential synthetic routes, and the choice and amount of base can significantly affect the outcome. acs.org

A hypothetical optimization study for a key etherification step is presented in the table below, illustrating how these parameters might be varied to find the optimal conditions.

| Entry | Reactant A (equiv.) | Reactant B (equiv.) | Base (equiv.) | Temperature (°C) | Yield (%) |

| 1 | 1.0 | 1.1 | 1.2 | 25 | 45 |

| 2 | 1.0 | 1.1 | 1.2 | 60 | 75 |

| 3 | 1.0 | 1.1 | 1.2 | 100 | 68 (decomposition noted) |

| 4 | 1.0 | 1.5 | 1.2 | 60 | 85 |

| 5 | 1.0 | 1.5 | 2.0 | 60 | 92 |

| 6 | 1.0 | 1.5 | 2.0 | 80 | 88 |

Yield Improvement and Purity Control in Large-Scale Preparation

Scaling up the synthesis of a chemical compound like this compound from the laboratory to an industrial scale presents a unique set of challenges. The primary goals of large-scale preparation are to maximize the yield of the desired product while ensuring high purity, all within a cost-effective and safe process. google.com

Yield Improvement: On a large scale, even small improvements in yield can have a significant economic impact. Strategies for yield improvement often involve a thorough re-optimization of the reaction conditions established at the lab scale. This includes fine-tuning temperature, pressure, reaction time, and the order of reagent addition. The use of more concentrated reaction mixtures can also improve throughput, but this must be balanced with considerations of heat transfer and mixing. In some cases, a different synthetic route that is more amenable to scale-up may need to be developed. mdpi.com

Purity Control: Ensuring the purity of the final product is paramount, especially if it is intended for use as an active pharmaceutical ingredient (API) or a key intermediate. dcatvci.org Impurities that are easily removed in the lab via chromatography can be very challenging and costly to remove on a large scale. Therefore, the focus shifts to preventing the formation of impurities in the first place. This can be achieved by using high-purity starting materials and carefully controlling the reaction conditions to minimize side reactions. dcatvci.org

Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. The development of a robust crystallization process involves screening different solvents and conditions to find those that provide the product in high yield and purity, and with a desirable physical form (e.g., crystal size and shape). For APIs, controlling the polymorphic form of the solid is also a critical consideration.

The table below outlines common challenges and strategies for large-scale synthesis.

| Challenge | Strategy | Reference |

| Heat Transfer | Use of jacketed reactors with efficient stirring and controlled addition of reagents to manage exotherms. | google.com |

| Mixing | Design of appropriate reactor geometry and agitator to ensure homogeneity. | mdpi.com |

| Impurity Profile | Rigorous control of starting material quality and reaction conditions to minimize byproduct formation. | dcatvci.org |

| Product Isolation | Development of scalable purification methods, with a preference for crystallization over chromatography. | google.com |

| Process Safety | Thorough process hazard analysis to identify and mitigate risks associated with the scaled-up process. | acs.org |

| Cost of Goods | Optimization of reagent stoichiometry, catalyst loading, and solvent usage to minimize costs. | dcatvci.org |

Chemical Reactivity and Derivatization Studies of 4 Oxan 2 Ylmethoxy Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic character, making it a primary site for a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is readily susceptible to N-alkylation and N-acylation reactions, which are fundamental transformations for the synthesis of a wide array of functionalized piperidine derivatives.

N-Alkylation can be achieved through several methods. The classical approach involves the reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to an excess of the piperidine. researchgate.net Another common strategy is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. sciencemadness.org More contemporary methods include copper-catalyzed N-alkylation reactions which offer a broad substrate scope under milder conditions. princeton.edu

N-Acylation is a straightforward method to introduce an acyl group onto the piperidine nitrogen, forming a stable amide bond. This is typically accomplished by reacting the piperidine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. harvard.edu

The following table provides representative examples of N-alkylation and N-acylation reactions that could be applied to 4-(oxan-2-ylmethoxy)piperidine.

| Entry | Reactant | Reagents and Conditions | Expected Product |

| 1 | Benzyl bromide | K₂CO₃, Acetonitrile, rt | 1-Benzyl-4-(oxan-2-ylmethoxy)piperidine |

| 2 | Acetone | Sodium triacetoxyborohydride, Dichloroethane, rt | 1-Isopropyl-4-(oxan-2-ylmethoxy)piperidine |

| 3 | Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | 1-Acetyl-4-(oxan-2-ylmethoxy)piperidine |

| 4 | Benzoic anhydride | Pyridine, 80 °C | 1-Benzoyl-4-(oxan-2-ylmethoxy)piperidine |

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen of this compound can serve as a nucleophilic building block for the construction of more complex N-heterocyclic systems. uou.ac.in By reacting with bifunctional electrophiles, the piperidine ring can be annulated to form fused or spirocyclic heterocyclic derivatives. organic-chemistry.orgresearchgate.net

For instance, reaction with a molecule containing two electrophilic centers, such as a 1,3-dihaloalkane, could lead to the formation of a new ring fused to the piperidine. Similarly, intramolecular cyclization of a suitably functionalized N-substituted piperidine can afford bicyclic products. thieme-connect.com The synthesis of such derivatives is of interest in medicinal chemistry, as the resulting rigidified structures can exhibit specific pharmacological activities. organic-chemistry.orgnih.govsemanticscholar.org

Below are some plausible synthetic routes to N-heterocyclic derivatives starting from this compound.

| Entry | Reagents | Expected Intermediate/Product | Type of Heterocycle |

| 1 | 1,3-Dibromopropane, NaH | N-(3-Bromopropyl)-4-(oxan-2-ylmethoxy)piperidine followed by intramolecular cyclization | Fused nih.govnih.gova-azabicyclo[4.4.0]decane derivative |

| 2 | Ethylene oxide | N-(2-Hydroxyethyl)-4-(oxan-2-ylmethoxy)piperidine | Piperazine precursor |

| 3 | 2-(Bromomethyl)oxirane | N-(Oxiran-2-ylmethyl)-4-(oxan-2-ylmethoxy)piperidine | Morpholine precursor |

| 4 | Diethyl oxalate | N,N'-Oxalyl-bis(this compound) | Diketopiperazine derivative |

Transformations at the Tetrahydropyran (B127337) Moiety

The tetrahydropyran (oxan) ring contains an acetal (B89532) functional group at the C-2 position, which is a key reactive site.

Ring Opening and Rearrangement Reactions

The acetal linkage in the 2-alkoxytetrahydropyran system is susceptible to cleavage under acidic conditions. youtube.comnih.gov This reaction is analogous to the deprotection of tetrahydropyranyl (THP) ethers, a common protecting group for alcohols in organic synthesis. organic-chemistry.org Protonation of the endocyclic oxygen atom, followed by ring opening, would generate a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by a nucleophile.

A specific example of such a ring-opening reaction has been demonstrated with 2-alkoxy-3,4-dihydropyrans, which react with thiols in an electrophilic ring-opening process. nih.gov While this compound is a saturated tetrahydropyran, the principle of acid-catalyzed ring-opening at the anomeric center remains a plausible reactive pathway.

Rearrangement reactions of the tetrahydropyran ring itself are not commonly reported under standard conditions. However, a ring-opening event could be followed by subsequent intramolecular reactions or rearrangements, depending on the reaction conditions and the nature of the substituents.

| Entry | Reagents and Conditions | Expected Reaction | Potential Product(s) |

| 1 | Aqueous HCl, heat | Acid-catalyzed hydrolysis | 6-Hydroxy-5-(piperidin-4-yloxy)hexanal |

| 2 | Thiophenol, Lewis acid (e.g., BF₃·OEt₂) | Thiolytic ring opening | 5-(Piperidin-4-yloxy)-1,1-bis(phenylthio)hexan-2-ol |

Stereochemical Control in Tetrahydropyran Functionalization

While functionalization of the pre-existing tetrahydropyran ring in this compound is not widely documented, the principles of stereocontrol in tetrahydropyran synthesis can provide insights into potential transformations. nih.govacs.org The stereoselective synthesis of substituted tetrahydropyrans is a well-developed area, often relying on catalyst-controlled or substrate-controlled cyclization reactions to establish the desired stereochemistry. nih.govorganic-chemistry.orgacs.org

Should a reaction be performed on the tetrahydropyran ring of this compound that introduces a new stereocenter, the stereochemical outcome would be influenced by the existing stereochemistry of the molecule. For instance, a directed reaction, where a reagent is delivered to one face of the ring due to coordination with the ring oxygen or the substituent, could lead to a high degree of stereoselectivity.

Functionalization of the Methoxy (B1213986) Linker

Direct functionalization of the methoxy linker, which connects the piperidine and tetrahydropyran rings, presents a significant synthetic challenge. This C-O-C ether linkage is generally stable and requires harsh conditions for cleavage.

Theoretically, cleavage of this ether bond could be attempted using strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). However, these reagents would likely also promote the ring-opening of the tetrahydropyran acetal, leading to a complex mixture of products.

A more speculative approach could involve radical-based functionalization of the methylene (B1212753) group (the -CH₂- of the methoxy linker). For example, a radical hydrogen abstraction followed by trapping with a suitable radical species could introduce a new substituent at this position. However, achieving selectivity for this position over the numerous other C-H bonds in the molecule would be a major hurdle, and there are no specific literature precedents for such a transformation on this substrate.

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes. The key transformations primarily involve the nucleophilic piperidine nitrogen and the ether oxygen.

The chemical transformations of this compound predominantly occur at the piperidine nitrogen due to its nucleophilicity and basicity. Common reactions include N-acylation and N-alkylation.

N-Acylation: The reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate. The stability and breakdown of this intermediate are key to the reaction's progress. The intermediate then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated piperidine derivative. In the presence of a base, the protonated piperidine nitrogen is deprotonated, regenerating a neutral amine and driving the reaction to completion. The synthesis of various amide derivatives from piperidine precursors highlights this common transformation pathway.

N-Alkylation: Alkylation of the piperidine nitrogen typically follows an SN2 mechanism when using primary or secondary alkyl halides. The nucleophilic nitrogen atom directly displaces the halide from the alkylating agent in a single concerted step. The stereochemistry of such reactions on substituted piperidines can be influenced by the steric hindrance around the nitrogen atom. For instance, the reaction of a 4-substituted piperidine with an alkyl halide will proceed via a transition state where the incoming alkyl group approaches from the less hindered face.

Ether Cleavage: The oxan-2-ylmethoxy group is an ether, which is generally stable under neutral and basic conditions. However, under strong acidic conditions, particularly with strong acids like HI or HBr, the ether linkage can be cleaved. The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). Subsequently, a nucleophile (e.g., I⁻ or Br⁻) can attack one of the adjacent carbon atoms. In the case of this compound, the cleavage can occur at two positions on the ether linkage. The exact pathway, whether SN1 or SN2, would depend on the specific reaction conditions and the stability of any potential carbocation intermediates. Mechanistic studies on the cleavage of aryl methyl ethers using reagents like BBr₃ suggest the formation of charged intermediates.

Table 1: Postulated Intermediates in the Derivatization of this compound

| Reaction Type | Reagent Example | Key Intermediate | Subsequent Step |

| N-Acylation | Acetyl Chloride | Tetrahedral Adduct | Elimination of Cl⁻ |

| N-Alkylation | Methyl Iodide | SN2 Transition State | Displacement of I⁻ |

| Ether Cleavage | Hydrobromic Acid | Oxonium Ion | Nucleophilic attack by Br⁻ |

While specific kinetic data for the derivatization of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous piperidine derivatives. The rate of derivatization reactions is influenced by several factors, including the nucleophilicity of the piperidine nitrogen, the electrophilicity of the reacting partner, steric hindrance, and the solvent.

Kinetics of N-Acylation and N-Alkylation: The reactions of piperidine with various electrophiles have been shown to follow second-order kinetics, being first order in both the piperidine and the electrophile. The rate of these reactions is sensitive to the substituents on the piperidine ring. Electron-donating groups can increase the nucleophilicity of the nitrogen, potentially accelerating the reaction, while bulky substituents near the reaction center can decrease the rate due to steric hindrance. For this compound, the substituent at the 4-position is relatively remote from the nitrogen atom, and its electronic effect is likely to be modest, transmitted inductively through the sigma bonds of the ring.

Kinetic resolution studies of substituted piperidines, where a chiral base is used to deprotonate one enantiomer faster than the other, provide insight into how the substitution pattern affects reactivity. These studies demonstrate that even subtle changes in the piperidine structure can lead to significant differences in reaction rates.

Factors Influencing Reaction Rates:

Nucleophilicity: The inherent nucleophilicity of the piperidine nitrogen is a primary determinant of the reaction rate.

Steric Effects: The size of the substituent at the 4-position and the nature of the electrophile can influence the accessibility of the nitrogen lone pair.

Solvent Effects: The polarity of the solvent can affect the stability of the reactants and the transition state, thereby influencing the reaction rate. Polar aprotic solvents are often used for SN2 reactions.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of derivatization, following the Arrhenius equation.

A kinetic study on the reaction of isatin (B1672199) derivatives with piperidine demonstrated that the reaction followed second-order kinetics and was entropy-controlled. This suggests that the formation of the transition state involves a significant ordering of the solvent molecules and reactants.

Table 2: General Kinetic Parameters for Piperidine Derivatization Reactions (Illustrative)

| Reaction Type | General Rate Law | Typical Rate Determining Step | Influencing Factors |

| N-Acylation | rate = k[Piperidine][Acylating Agent] | Formation or breakdown of the tetrahedral intermediate | Nucleophilicity, Steric Hindrance, Leaving Group Ability |

| N-Alkylation (SN2) | rate = k[Piperidine][Alkyl Halide] | Nucleophilic attack on the alkyl halide | Nucleophilicity, Steric Hindrance, Solvent Polarity |

| Ether Cleavage (Acid-Catalyzed) | rate = k[Ether][Acid]ⁿ | SN1 or SN2 displacement | Acid Strength, Nucleophilicity of Conjugate Base, Temperature |

Applications of 4 Oxan 2 Ylmethoxy Piperidine As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Organic Scaffolds

The piperidine (B6355638) skeleton is one of the most important synthetic fragments in the design of new molecules. nih.gov As a derivative, 4-(Oxan-2-ylmethoxy)piperidine acts as a foundational component for constructing a wide array of more complex organic structures. Its secondary amine allows for N-alkylation, N-acylation, or participation in coupling reactions, enabling its incorporation into larger molecular frameworks. The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors or through cyclization cascades. mdpi.comnih.gov

Heterocyclic compounds are fundamental in organic chemistry and drug discovery. sigmaaldrich.comsigmaaldrich.com The this compound scaffold is well-suited for the synthesis of advanced heterocyclic systems. The piperidine nitrogen can act as a nucleophile to construct fused ring systems or can be a key component in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic libraries. researchgate.net For instance, piperidine-2,4-dione systems, which can be accessed from piperidine precursors, serve as a modern platform for building functionalized molecules with significant synthetic potential. nih.govresearchgate.net The oxane moiety can influence the reactivity and conformation of the piperidine ring, guiding the stereochemical outcome of subsequent transformations.

Table 1: Examples of Synthetic Methods for Heterocyclic Scaffolds

| Method | Description | Resulting Scaffold Type |

|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product, offering high atom economy and efficiency. researchgate.net | Structurally diverse N, S, and O-bearing heterocycles. researchgate.net |

| Intramolecular Cyclization/Reduction | A cascade reaction involving cyclization and subsequent reduction, often catalyzed by metals like iron, to form saturated heterocycles. mdpi.comnih.gov | Pyrrolidines, piperidines, and azepanes. mdpi.comnih.gov |

| Anionic Enolate Rearrangements | Novel methods for preparing structurally diverse compounds, including piperidine-2,4-diones, in both racemic and enantiopure forms. nih.govresearchgate.net | Functionalized piperidine-type systems. nih.govresearchgate.net |

The synthesis of enantiomerically pure compounds is critical in pharmaceutical development. researchgate.net this compound contains a stereocenter at the C2 position of the oxane ring, making it an inherently chiral building block. This chirality can be leveraged to induce stereoselectivity in subsequent synthetic steps.

The development of methods for synthesizing chiral piperidines is an active area of research. nih.gov Strategies include the asymmetric reduction of pyridinium (B92312) salts, often using iridium catalysts with chiral ligands, which can produce enantioenriched piperidines with high efficiency. nih.gov Another powerful technique is the enantioselective intramolecular cyclization of unsaturated acetals, catalyzed by a chiral phosphoric acid, which can yield functionalized chiral piperidines. umich.edu The presence of the chiral oxane moiety in this compound can serve as a directing group or a source of stereochemical information in the synthesis of complex chiral targets. researchgate.net

Utility in New Chemical Entity (NCE) Design and Exploration of Chemical Space

A New Chemical Entity (NCE) is a drug that contains no active moiety previously approved by regulatory bodies like the FDA. voisinconsulting.comfda.gov The exploration of novel regions of chemical space is essential for the discovery of NCEs with unique properties. Building blocks like this compound, which combine multiple desirable structural features, are instrumental in this process. The piperidine ring is a "privileged scaffold" found in many approved drugs, while the oxanylmethoxy group provides a means to fine-tune properties and explore new interactions with biological targets. sigmaaldrich.comsigmaaldrich.com

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to screen for novel functions. cam.ac.uk The this compound scaffold is an excellent candidate for inclusion in DOS campaigns. Its functional handle (the secondary amine) allows for its attachment to a solid support or for divergent functionalization in solution-phase synthesis, leading to a library of related but structurally distinct compounds. cam.ac.uk Piperidine-containing scaffolds are frequently incorporated into screening libraries designed to target specific biological pathways or protein families. chemdiv.com The inclusion of the oxane ring increases the sp3 character of the resulting molecules, a desirable trait for moving "beyond the flatland" of traditional aromatic-rich compound libraries and exploring more three-dimensional chemical space. chemdiv.com

Table 2: Examples of Screening Libraries Incorporating Piperidine-like Scaffolds

| Library Type | Description |

|---|---|

| Protein-Protein Interaction (PPI) Library | Contains compounds designed to mimic structural motifs like alpha-helices to disrupt or modulate protein-protein interactions. chemdiv.com |

| sp3-Enriched Libraries | Focuses on molecules with a higher fraction of sp3-hybridized carbons, leading to more complex, three-dimensional shapes. chemdiv.com |

| Privileged Scaffold Libraries | Based on molecular frameworks (like piperidine) that are known to bind to multiple biological targets, increasing the probability of finding active compounds. nih.gov |

The rational modification of a molecule's physicochemical properties is fundamental to chemical research. The structure of this compound allows for the systematic modulation of key properties. Introducing chiral centers or substituents into the piperidine ring can effectively alter its physicochemical characteristics. researchgate.net

Studies on substituted piperidines have shown that the position and nature of functional groups significantly impact properties such as basicity (pKa), lipophilicity (logP/logD), and aqueous solubility. nih.govresearchgate.net For example, the introduction of functional groups in an axial or equatorial position relative to the piperidine nitrogen can lead to pronounced differences in basicity due to intramolecular hydrogen bonding or dipolar interactions. nih.govresearchgate.net The ether oxygen and the oxane ring in this compound contribute to its polarity and hydrogen bonding capacity, which can be used to optimize solubility and permeability, crucial parameters in both medicinal and materials chemistry research. researchgate.net

Table 3: Influence of Substituents on Piperidine Physicochemical Properties

| Property | Modulating Factor | Effect | Reference |

|---|---|---|---|

| Basicity (pKa) | Position (axial vs. equatorial) of β-functional groups. | Equatorial groups often have a more pronounced basicity-lowering effect than axial groups. | nih.gov |

| Lipophilicity (logP) | Intramolecular hydrogen bonding and polar surface area. | Can be fine-tuned by adding or modifying substituents on the ring to balance hydro- and lipophilic character. | researchgate.net |

| Aqueous Solubility | Hydrogen bonding capacity and crystal lattice energy. | The introduction of polar groups like the oxanylmethoxy moiety generally enhances aqueous solubility. | nih.govresearchgate.net |

Applications in Materials Chemistry Research

While the primary focus of piperidine derivatives has been in pharmaceuticals, their unique properties also lend them to applications in materials chemistry. The stability and defined conformational preferences of the piperidine ring make it a useful component in the design of functional materials. For instance, piperidine-based nitroxides like TEMPO are used as stable radicals and antioxidants in various chemical and biological systems. mdpi.com

The this compound building block, with its combination of a stable heterocyclic ring, a flexible ether linkage, and a polar oxane group, has potential for use in the synthesis of novel polymers or supramolecular assemblies. The secondary amine can be used as a monomeric unit in polymerization reactions or as a site for grafting onto polymer backbones to modify material properties. The hydrogen bonding capabilities of the ether and oxane oxygens could be exploited to create self-assembling materials or to enhance the thermal stability of materials. ontosight.ai While direct applications of this compound in materials science are not yet widely reported, the properties of its constituent parts suggest a promising area for future research.

Incorporation into Polymeric Frameworks

Role in Supramolecular Chemistry and Self-Assembly

The application of this compound in the fields of supramolecular chemistry and self-assembly is not well-documented in current scientific literature. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The structural features of this compound, such as the potential for hydrogen bonding via the piperidine N-H group and the ether oxygen, could theoretically allow it to participate in self-assembly processes or act as a guest molecule in host-guest complexes. However, specific research detailing these applications is not presently available. The broader field of supramolecular chemistry does involve piperidine-containing structures and host-guest interactions, but direct studies involving this compound are yet to be published. rsc.org

Advanced Analytical and Spectroscopic Characterization of 4 Oxan 2 Ylmethoxy Piperidine

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 4-(Oxan-2-ylmethoxy)piperidine, HRMS data validate its molecular formula, C₁₁H₂₁NO₂.

The theoretical exact mass for the neutral molecule is 199.1572 u. Experimental HRMS analysis typically involves ionizing the molecule and measuring the mass of the resulting ion. Common adducts in positive ion mode include the protonated molecule [M+H]⁺ and the sodiated molecule [M+Na]⁺. Published data for C₁₁H₂₁NO₂ compounds confirm the expected mass with high precision. For instance, one study reported a found mass of 199.157 for the molecular ion (M⁺), which aligns perfectly with the calculated value of 199.157. rug.nl Another report utilizing electrospray ionization (ESI) identified the sodium adduct [M+Na]⁺ at m/z 222.1466, which is consistent with the calculated value of 222.1465. princeton.edu This sub-ppm mass accuracy provides definitive evidence for the compound's elemental formula, distinguishing it from other potential isobaric structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule in solution. Through ¹H and ¹³C NMR, the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms in this compound can be determined.

While specific experimental spectra for this compound are not widely published, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the known chemical shifts of piperidine (B6355638), oxane (tetrahydropyran), and related ether-linked heterocyclic systems. rsc.orgchemicalbook.comucl.ac.uk

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the oxane ring, and the linking methylene (B1212753) group. The piperidine protons would appear as complex multiplets, while the protons on the oxane ring, particularly the anomeric proton (H-2'), would have characteristic shifts.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would complement the proton data, showing 11 distinct carbon signals corresponding to the molecular formula.

To unambiguously assign all proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments are essential. ipb.ptiranchembook.ir

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. For this compound, COSY would show correlations between adjacent protons within the piperidine ring spin system and within the oxane ring spin system. Crucially, it would also show a correlation between the proton at C4 of the piperidine ring and the protons of the attached -OCH₂- linker, confirming this connection. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the anomeric proton of the oxane ring (H-2') to the carbon of the methylene linker (-OCH₂-).

Correlations from the methylene linker protons to the C4 carbon of the piperidine ring and the C2' carbon of the oxane ring.

Correlations from the piperidine protons at H-2 and H-6 to the carbons at C-3 and C-5, confirming the ring structure.

Both the piperidine and oxane six-membered rings are not planar and exist predominantly in chair-like conformations to minimize steric and torsional strain. acs.orgrsc.org The substituent at C4 of the piperidine ring (the -OCH₂-oxane group) is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. Similarly, the methoxy-piperidine substituent on the oxane ring at the anomeric C2' position can be either axial or equatorial.

NMR spectroscopy can provide insight into the dominant conformation in solution. researchgate.net

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values are observed for axial-equatorial and equatorial-equatorial relationships. A detailed analysis of the coupling patterns in a high-resolution ¹H NMR spectrum can therefore help determine the orientation of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. For example, a NOESY experiment could reveal correlations between an axial proton at C2' of the oxane ring and other axial protons on the same face of that ring, helping to establish its stereochemistry and conformation. rsc.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are central to assessing the purity of this compound and for its separation from starting materials or by-products.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds. For a polar amine like this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of the basic piperidine nitrogen can lead to poor peak shape (tailing) on standard silica-based columns. This is often mitigated by using a mobile phase additive, such as formic acid or trifluoroacetic acid (TFA), to protonate the amine and reduce interactions with residual silanol (B1196071) groups on the stationary phase. nih.gov

Gas Chromatography (GC) is suitable for thermally stable and volatile compounds. The volatility of this compound may be sufficient for GC analysis. A polar capillary column would likely be required for good separation. However, direct injection of secondary amines can sometimes result in poor peak shape due to interactions with the column. While direct injection methods can be developed researchgate.net, pre-column derivatization of the piperidine's N-H group (e.g., by acylation or silylation) can be employed to improve volatility and chromatographic performance. google.com

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It is often considered a type of normal-phase chromatography and is particularly well-suited for the analysis and purification of polar compounds and chiral molecules. For a moderately polar compound like this compound, SFC offers advantages such as fast analysis times and reduced solvent consumption compared to normal-phase HPLC. scirp.org

When coupled with Mass Spectrometry (SFC-MS), it provides both separation and sensitive detection. The secondary amine in the piperidine ring is readily protonated, making it suitable for positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) without the need for derivatization. researchgate.netnih.gov

While not strictly necessary for MS detection, derivatization strategies can be employed in SFC for several reasons:

Improved Chromatographic Behavior: Derivatizing the polar N-H group can reduce its interaction with the stationary phase, potentially leading to sharper, more symmetrical peaks.

Enhanced Ionization Efficiency: Although the amine is basic, derivatization with a tag that has a very high proton affinity can further enhance sensitivity in the mass spectrometer.

Introduction of a Chromophore: If UV detection is desired and the analyte lacks a strong chromophore, derivatization with a UV-active group (e.g., a benzoyl group) can be performed. google.com

Common derivatizing agents for amines include acylating agents (e.g., benzoyl chloride) or sulfonylating agents. However, for routine purity analysis by SFC-MS, a direct, underivatized approach is often preferred for its simplicity and speed. americanpharmaceuticalreview.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Detailed experimental vibrational spectroscopy data, including Fourier-transform infrared (FT-IR) and Raman spectra, for this compound is not extensively available in public scientific literature. However, based on the known functional groups present in the molecule—a piperidine ring, an oxane (tetrahydropyran) ring, and an ether linkage—a theoretical analysis of the expected vibrational modes can be provided.

The FT-IR and Raman spectra would be expected to show characteristic peaks that confirm the presence of these functionalities. For instance, C-H stretching vibrations of the methylene groups in both the piperidine and oxane rings would appear in the region of 2850-2950 cm⁻¹. The C-O-C stretching of the ether linkage and the oxane ring would likely produce strong, characteristic bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would be expected around 3300-3500 cm⁻¹, and the N-H bending vibration would be observed near 1500-1600 cm⁻¹.

A comprehensive analysis would involve comparing the experimental spectra with theoretical calculations to assign each vibrational mode to specific bond stretches, bends, and torsions within the molecule.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Piperidine N-H | Stretching | 3300-3500 |

| Piperidine N-H | Bending | 1500-1600 |

| Piperidine & Oxane C-H | Stretching | 2850-2950 |

| Ether & Oxane C-O-C | Stretching | 1050-1250 |

This table represents generalized expected values for the functional groups present in this compound. Actual experimental values may vary.

Theoretical and Computational Studies of 4 Oxan 2 Ylmethoxy Piperidine

Computational Design of Novel Derivatives (excluding biological activity predictions)

Theoretical and computational chemistry provides powerful tools for the in silico design of novel molecules by modifying a parent scaffold. For 4-(Oxan-2-ylmethoxy)piperidine, while specific and extensive computational design studies focusing solely on its derivatization are not widely available in publicly accessible literature, the principles of computational chemistry allow for the rational design of new analogs. Such studies would typically focus on modifying the structure to systematically alter its physicochemical and stereochemical properties.

The computational design of novel derivatives of this compound would generally involve a multi-step process. Initially, the parent molecule's geometry is optimized, often using density functional theory (DFT) methods, to find its most stable three-dimensional conformation. From this stable structure, new derivatives can be proposed by adding or substituting chemical groups at various positions on the piperidine (B6355638) or oxane rings.

Key strategies for derivatization would include:

Substitution on the Piperidine Ring: Introducing substituents at the nitrogen atom or on the carbon atoms of the piperidine ring can significantly influence properties like basicity, polarity, and steric bulk.

Alteration of the Methoxy (B1213986) Linker: The ether linkage could be modified, for instance, by extending the alkyl chain or replacing it with other functional groups to change the flexibility and polarity of the molecule.

Once a library of virtual derivatives is created, a variety of computational methods can be employed to calculate their properties. These calculations are crucial for understanding how structural changes impact the molecule's behavior at a fundamental level, independent of any biological interactions. Common properties calculated include:

Electronic Properties: Such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding the molecule's reactivity and intermolecular interactions.

Physicochemical Properties: Key descriptors like the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are calculated. These properties are fundamental to a molecule's solubility, permeability, and general "drug-likeness" characteristics, even when not explicitly used for predicting biological activity.

Conformational Analysis: Studying the flexibility of the derivatives and their preferred three-dimensional shapes. This is important as the conformation can influence physical properties like crystal packing.

The following table presents a hypothetical set of derivatives of this compound and illustrates the type of data that would be generated in a computational design study. The values presented are for illustrative purposes and are not based on published experimental or computational studies.

Table 1: Hypothetical Derivatives of this compound and Their Calculated Physicochemical Properties

| Compound ID | Substitution on Piperidine Ring | Substitution on Oxane Ring | Calculated logP | Calculated TPSA (Ų) |

| Parent | None | None | 1.8 | 41.5 |

| Deriv-01 | N-Methyl | None | 2.1 | 41.5 |

| Deriv-02 | N-Acetyl | None | 1.5 | 61.7 |

| Deriv-03 | 3-Fluoro | None | 1.9 | 41.5 |

| Deriv-04 | None | 4-Hydroxy | 1.2 | 61.7 |

| Deriv-05 | N-Methyl | 4-Hydroxy | 1.5 | 61.7 |

Such a computational approach allows for the rapid screening of a large number of potential derivatives, prioritizing a smaller, more manageable set for future synthesis and experimental validation of their physicochemical properties. This in silico pre-screening saves significant time and resources in the development of new chemical entities.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govresearchgate.net Future research into the synthesis of 4-(Oxan-2-ylmethoxy)piperidine should prioritize the development of environmentally benign routes.

A key starting material for one part of the molecule is 4-(hydroxymethyl)piperidine, which can be selectively protected with a tetrahydropyranyl group. scispace.com Traditional synthetic methods for constructing the piperidine (B6355638) and tetrahydropyran (B127337) rings often rely on multi-step processes that may generate significant waste. mdma.ch Future efforts could focus on convergent syntheses where the two heterocyclic fragments are prepared separately and then coupled, or on one-pot reactions that assemble the entire molecule with high atom economy.

Potential green synthetic strategies could include:

Biocatalysis: Employing enzymes to catalyze key bond-forming reactions under mild, aqueous conditions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing solvent usage.

Use of Renewable Feedstocks: Investigating starting materials derived from biomass for the synthesis of the piperidine and oxan rings.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-based solvents. mdma.chgoogle.com

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. The development of novel catalytic systems will be instrumental in achieving selective and efficient functionalization.

The piperidine nitrogen offers a prime site for derivatization. Catalytic N-arylation or N-alkylation reactions, using catalysts based on palladium, copper, or iron, could introduce a wide range of substituents. nih.gov Furthermore, the C-H bonds on both the piperidine and oxan rings represent targets for late-stage functionalization. Rhodium and palladium catalysts, known for their ability to activate C-H bonds, could enable the direct introduction of functional groups, avoiding the need for pre-functionalized starting materials. scispace.com

Future research in this area could explore:

Photoredox Catalysis: Using light to drive novel chemical transformations for derivatization under mild conditions.

Organocatalysis: Employing small organic molecules as catalysts to avoid the use of potentially toxic and expensive metal catalysts.

Dual Catalysis: Combining two different catalytic cycles in one pot to achieve complex transformations in a single step.

Investigation of Stereochemical Control in Complex Synthetic Pathways

The this compound molecule contains multiple stereocenters, including at the C2 position of the oxan ring and potentially on the piperidine ring if substituted. The stereochemistry of these centers is expected to have a profound impact on the biological activity and material properties of its derivatives. Therefore, controlling the stereochemical outcome of synthetic reactions is of utmost importance.

Future research should focus on developing stereoselective methods for the synthesis of different stereoisomers of this compound and its derivatives. This could involve:

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other. nih.gov

Chiral Pool Synthesis: Starting from readily available enantiopure precursors to construct the desired stereoisomers.

Substrate-Controlled Synthesis: Utilizing the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.

A detailed study of the conformational preferences of the different stereoisomers through computational modeling and NMR spectroscopy will also be crucial for understanding their properties.

Potential Applications in Interdisciplinary Chemical Sciences

The unique combination of the piperidine and tetrahydropyran motifs suggests that this compound and its derivatives could find applications in diverse areas of chemical science.

Medicinal Chemistry: Both piperidine and tetrahydropyran are common scaffolds in pharmaceuticals. auctoresonline.orgscielo.br Piperidine derivatives have shown a wide range of biological activities, including as analgesics, antipsychotics, and anticancer agents. nih.gov The tetrahydropyran moiety is also present in numerous natural products with interesting biological profiles. nih.gov The ether linkage in this compound provides a flexible connection between these two important pharmacophores, which could be advantageous for binding to biological targets. Future research could involve the synthesis and screening of a library of derivatives for various therapeutic targets.

Addressing Uncharted Reactivity and Structural Space

The reactivity of the combined this compound system is largely unexplored. A systematic investigation of its chemical behavior under various reaction conditions is needed to unlock its full synthetic potential.

Key areas for future investigation include:

Reactivity of the Ether Linkage: Studying the stability of the ether bond to acidic, basic, and reductive conditions is essential for its use as a stable linker in more complex molecules.

Ring-Opening Reactions: Investigating the selective opening of either the piperidine or the oxan ring could provide access to novel acyclic or macrocyclic structures.

[4+2] Cycloaddition Reactions: Exploring the piperidine or tetrahydropyridine (B1245486) precursors as components in cycloaddition reactions could lead to the rapid construction of complex polycyclic systems. nih.gov

By systematically exploring the synthesis, derivatization, and reactivity of this compound, the scientific community can pave the way for the discovery of new molecules with valuable properties and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Oxan-2-ylmethoxy)piperidine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or etherification reactions. For example, analogous compounds like 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride are synthesized using piperidine and alkyl halides under inert conditions with a base (e.g., triethylamine) in solvents like dichloromethane . For this compound, a similar approach could involve reacting piperidine with oxan-2-ylmethyl bromide. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 piperidine:alkylating agent), and purification via crystallization or column chromatography to achieve >80% yield. Monitoring by TLC or HPLC ensures intermediate stability .

Q. How can X-ray crystallography using SHELX software determine the structural configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving stereochemistry. Crystals grown via slow evaporation (e.g., in ethanol/water) are mounted on a diffractometer. Data collection at 100 K minimizes thermal motion artifacts. SHELXL refines positional and anisotropic displacement parameters, while SHELXS solves phases via direct methods. For this compound, key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angles to confirm the oxan-methoxy group’s orientation .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

- Methodological Answer : Initial screens should include:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates .

- Data interpretation requires normalization to controls (DMSO vehicle) and statistical validation (p<0.05, n=3 replicates).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound’s stereochemistry?

- Methodological Answer : Conflicting NOESY or coupling constant (J) data may arise from dynamic equilibria (e.g., chair flipping in piperidine). Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows conformational changes, sharpening split peaks .

- DFT Calculations : Comparing computed (Gaussian, B3LYP/6-31G*) and experimental [¹³C] chemical shifts to identify dominant conformers .

- Chiral Derivatization : Use of Mosher’s acid to assign absolute configuration if chirality is present .

Q. How does the oxan-2-ylmethoxy group influence reactivity in nucleophilic substitution reactions compared to simpler alkoxy substituents?

- Methodological Answer : The oxan (tetrahydrofuran) ring’s electron-donating ether oxygen enhances the leaving group’s stability in SN2 reactions. Comparative studies with 4-methoxy-piperidine show:

- Rate Acceleration : Oxan-methoxy derivatives react 2–3x faster with Grignard reagents due to transition-state stabilization .

- Steric Effects : The oxan group’s bulk may hinder backside attack, favoring elimination (E2) in crowded systems. Solvent polarity (e.g., DMF vs. THF) modulates this balance .

Q. What computational methods predict the pharmacokinetic properties of this compound, and how do they compare to experimental data?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (2.1–2.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition (e.g., CYP3A4) .

- MD Simulations : GROMACS models (AMBER force field) assess membrane penetration over 100 ns trajectories .

- Validation : Compare with in vitro Caco-2 permeability assays and microsomal stability tests (t₁/₂ >30 min preferred) . Discrepancies >20% suggest force field recalibration.

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for piperidine derivatives?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

- Prodrug Design : Mask polar groups (e.g., esterification of -OH) to enhance absorption .

- Metabolite ID : LC-MS/MS profiling of plasma/tissue extracts post-dosing to identify active metabolites .

- PK/PD Modeling : NONMEM analysis links exposure (AUC) to effect (e.g., tumor growth inhibition) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.